molecular formula C8H8ClN3O B1435024 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride CAS No. 1803608-48-1

4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride

Cat. No.: B1435024
CAS No.: 1803608-48-1
M. Wt: 197.62 g/mol
InChI Key: SHDLKFDHTNZDBJ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride possesses a distinctive molecular architecture that combines two important pharmacophoric elements: the 1,2,4-oxadiazole heterocycle and the aniline functional group. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride, reflecting the presence of the oxadiazole ring attached at the 3-position to the para position of aniline. The base compound, 4-(1,2,4-Oxadiazol-3-yl)aniline, carries the Chemical Abstracts Service registry number 59908-70-2 and molecular formula C₈H₇N₃O with a molecular weight of 161.16 grams per mole.

The structural framework consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in the 1,2,4-arrangement, which is characteristic of the oxadiazole family. This heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to form specific interactions such as hydrogen bonding, making it particularly valuable when stability of these conventional groups becomes problematic. The aniline portion contributes an amino group (-NH₂) attached to a benzene ring, providing additional sites for molecular interaction and further chemical modification.

Table 1: Structural Identifiers of this compound

Property Value
Chemical Abstracts Service Number 1803608-48-1
Molecular Formula C₈H₈ClN₃O
Molecular Weight 197.62 g/mol
International Union of Pure and Applied Chemistry Name 4-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride
Simplified Molecular Input Line Entry System C1=CC(=CC=C1C2=NOC=N2)N.Cl
International Chemical Identifier InChI=1S/C8H7N3O.ClH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H
International Chemical Identifier Key SHDLKFDHTNZDBJ-UHFFFAOYSA-N

The spatial arrangement of atoms within the molecule creates specific electronic and steric properties that contribute to its biological activity. The oxadiazole ring exhibits aromatic character with delocalized electron density, while the aniline group provides both electron-donating properties through the amino substituent and π-electron conjugation through the benzene ring. This combination results in a compound with unique reactivity patterns and potential for selective biological interactions.

Historical Context and Research Significance

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. However, the biological potential of this heterocyclic system remained largely unexplored for nearly eight decades until photochemical rearrangement studies brought renewed attention to oxadiazole chemistry in the mid-20th century. The systematic investigation of 1,2,4-oxadiazole derivatives for biological activity began in the early 1940s, leading to the development of the first commercial drug containing this heterocycle, Oxolamine, which was introduced as a cough suppressant in the 1960s.

The significance of this compound within the broader context of oxadiazole research has grown substantially over the past four decades. Research data from Web of Science indicates that scientific interest in oxadiazole applications has continuously risen since 2000, with the 1,2,4-oxadiazole isomer attracting particular attention for its diverse biological activities. The compound has demonstrated potential across multiple therapeutic areas, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer applications.

Modern research has revealed that 4-(1,2,4-Oxadiazol-3-yl)aniline derivatives exhibit inhibitory activity against several important biological targets. These include Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases, and butyrylcholinesterase. Additionally, the compound demonstrates affinity for various receptor systems including σ₁, σ₂, orexin, kappa opioid, and estradiol receptors. The research significance of this compound extends beyond pharmaceutical applications, as 1,2,4-oxadiazole derivatives have also found utility in the development of supramolecular liquid crystals and High Energy Density Materials.

Table 2: Research Milestones in 1,2,4-Oxadiazole Development

Year Milestone Significance
1884 First synthesis by Tiemann and Krüger Discovery of 1,2,4-oxadiazole heterocycle
1940s Beginning of biological activity studies Recognition of therapeutic potential
1960s Introduction of Oxolamine First commercial drug containing 1,2,4-oxadiazole
2000s Accelerated research interest Exponential growth in applications
2020s Comprehensive biological profiling Multiple therapeutic targets identified

Hydrochloride Salt Formation and Solubility Enhancement

The formation of the hydrochloride salt represents a critical pharmaceutical development strategy for 4-(1,2,4-Oxadiazol-3-yl)aniline, significantly improving its physicochemical properties for biological applications. The hydrochloride salt formation occurs through the protonation of the aniline amino group by hydrochloric acid, resulting in the creation of an ionic compound with enhanced water solubility compared to the free base form. This salt formation process transforms the neutral amine into a positively charged ammonium species, which demonstrates improved dissolution characteristics in aqueous environments essential for pharmaceutical formulations.

The molecular weight increases from 161.16 grams per mole for the free base to 197.62 grams per mole for the hydrochloride salt, reflecting the addition of the hydrogen chloride molecule. This transformation fundamentally alters the compound's physical properties, including its crystalline structure, melting point, and solubility profile. The hydrochloride salt typically exhibits greater stability under ambient conditions and provides more predictable pharmaceutical handling characteristics compared to the free base form.

Solubility enhancement represents one of the most significant advantages of hydrochloride salt formation for this compound. While specific solubility data for the hydrochloride salt was not extensively detailed in the available literature, the salt formation principle generally increases aqueous solubility by several orders of magnitude compared to the free base. This enhancement facilitates the compound's incorporation into biological systems and enables more effective pharmaceutical development processes, including formulation optimization and pharmacokinetic studies.

Table 3: Comparative Properties of Free Base versus Hydrochloride Salt

Property Free Base Hydrochloride Salt
Chemical Abstracts Service Number 59908-70-2 1803608-48-1
Molecular Formula C₈H₇N₃O C₈H₈ClN₃O
Molecular Weight 161.16 g/mol 197.62 g/mol
Hydrogen Bond Donor Count 1 2
Hydrogen Bond Acceptor Count 3 4
Topological Polar Surface Area Not specified 64.9 Ų
Formal Charge 0 0

The enhanced solubility characteristics of the hydrochloride salt form make it particularly suitable for pharmaceutical research and development applications. This improved solubility facilitates pharmacokinetic optimization during drug development processes and enables more effective biological activity screening. The salt formation also provides opportunities for controlled release formulations and improved bioavailability compared to the less soluble free base form.

Research applications benefit significantly from the improved handling characteristics of the hydrochloride salt. The enhanced stability and solubility properties enable more consistent experimental results and facilitate the compound's use as a building block for more complex molecular structures. The salt form's improved physicochemical profile makes it particularly valuable for biological screening programs and pharmaceutical development initiatives focused on oxadiazole-containing therapeutic agents.

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDLKFDHTNZDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-48-1
Record name 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride
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Preparation Methods

Formation of the 4-(1,2,4-Oxadiazol-3-yl)aniline Core

  • Starting Material: Aniline or a substituted aniline derivative is reacted with suitable oxadiazole precursors.

  • Key Step: Amidoxime intermediates react with carboxylic acid derivatives to form the oxadiazole ring through cyclodehydration. For example, amidoximes derived from 4-aminobenzonitrile can be cyclized with activated esters or acid chlorides to yield the 4-(1,2,4-oxadiazol-3-yl)aniline structure.

  • Alternative Route: The 1,3-dipolar cycloaddition approach can be used, where nitrile oxides generated in situ react with nitriles such as 4-aminobenzonitrile to form the oxadiazole ring, though this is less common due to lower yields and side products.

Conversion to Hydrochloride Salt

  • After obtaining the free base 4-(1,2,4-oxadiazol-3-yl)aniline, it is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve solubility, stability, and ease of handling.

Detailed Synthetic Procedures from Literature

Formylation and Subsequent Chlorination (Based on University of Groningen Procedure)

  • Step 1: React 4-(1,2,4-oxadiazol-3-yl)aniline (10 mmol) with ethyl formate at 60 °C to form N-[4-(1,2,4-oxadiazol-3-yl)phenyl]formamide.

  • Step 2: Dissolve the formamide in dichloromethane (DCM), cool to 0 °C, add triethylamine (3 equiv.), then add phosphorus oxychloride (POCl3, 1.1 equiv.) dropwise under stirring.

  • Step 3: Stir at 0 °C for 3 hours, monitor reaction by TLC, and purify the product by silica gel chromatography to isolate the isocyanide intermediate.

  • Step 4: This intermediate can be further reacted for downstream applications such as multicomponent reactions (e.g., Ugi-4CR), but the initial steps are critical for preparing the oxadiazole-aniline core.

Multicomponent Reaction Optimization for Oxadiazole Derivatives

  • Using 4-(1,2,4-oxadiazol-3-yl)phenyl isocyanide, aldehydes (e.g., paraformaldehyde), and amines (e.g., 2,6-dimethylaniline) in trifluoroethanol (TFE) solvent at 50 °C for 12 hours yields high product conversion (up to 71% yield under optimized conditions).

  • Solvent choice and stoichiometry of aldehyde are critical parameters, with TFE outperforming methanol and isopropanol in yield.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield & Notes Reference
Amidoxime + Activated Carboxylic Acid Amidoxime derived from 4-aminobenzonitrile, acid chloride/ester Coupling reagents (EDC, DCC, CDI), heating, cyclodehydration Moderate to good yields (varies 11–90%), purification required
1,3-Dipolar Cycloaddition Nitrile oxide + 4-aminobenzonitrile Platinum(IV) catalyst, mild conditions Lower yields, side products possible
Formylation + POCl3 Chlorination 4-(1,2,4-oxadiazol-3-yl)aniline + ethyl formate POCl3, TEA, 0 °C, DCM Intermediate for further synthesis, purification by chromatography
Multicomponent Reaction (Ugi-4CR) 4-(1,2,4-oxadiazol-3-yl)phenyl isocyanide + aldehyde + amine TFE solvent, 50 °C, 12 h Optimized yield up to 71%

Research Findings and Notes

  • The amidoxime route remains the most reliable and widely used method for synthesizing 1,2,4-oxadiazole derivatives including this compound, due to its versatility and relatively straightforward conditions.

  • The hydrochloride salt form enhances handling and stability, which is important for research and pharmaceutical applications.

  • Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly impacts yield and purity. Trifluoroethanol (TFE) has been identified as an effective solvent for multicomponent reactions involving oxadiazole derivatives.

  • Safety considerations include handling of reactive reagents like POCl3 and the potential toxicity of intermediates and final compounds, necessitating proper laboratory precautions.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as DMF or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield halogenated or alkylated products .

Scientific Research Applications

Chemistry

4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry.

Biology

The compound exhibits potential as an enzyme inhibitor , particularly against:

  • Human Deacetylase Sirtuin 2 (HDSirt2)
  • Carbonic Anhydrases (CA)
  • Histone Deacetylases (HDAC)

These interactions suggest that it may modulate key biochemical pathways involved in various diseases.

Medicine

Research indicates that this compound possesses:

  • Antiviral Activity: It shows promise against viral infections.
  • Antibacterial Properties: Effective against certain bacterial strains.
  • Anticancer Potential: Initial studies indicate efficacy against various cancer cell lines.

Industry

In industrial applications, this compound is explored for developing new materials, including:

  • Polymers
  • Energetic materials

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to significant changes in cellular functions and biochemical pathways.

Anticancer Study

A study evaluated several oxadiazole compounds against a panel of eleven cancer cell lines. The most active compound exhibited an IC50 value of approximately 92.4 µM , indicating its potential as a lead compound for further development in oncology.

Antimicrobial Development

Research focused on modifying oxadiazole compounds to enhance their permeability and efficacy against gastrointestinal pathogens like Clostridioides difficile. Modifications led to promising results in preclinical models.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesis and coordination chemistry
BiologyEnzyme inhibitorInhibits HDSirt2, CA, HDAC
MedicineAntiviral, antibacterial, anticancerShows promise against various pathogens and cancer cells
IndustryMaterial developmentPotential use in polymers and energetic materials

Mechanism of Action

The mechanism of action of 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production. Additionally, the compound can affect the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section evaluates key structural analogs of 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Oxadiazole Ring

4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline Hydrochloride
  • Structure : A cyclobutyl group replaces the hydrogen at the oxadiazole 5-position.
  • Molecular Formula : C₁₂H₁₄ClN₃O .
  • However, steric bulk may reduce binding affinity in certain targets.
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline Hydrochloride
  • Structure : A difluoromethyl group at the oxadiazole 5-position.
  • Molecular Formula : C₉H₈ClF₂N₃O (MW: 247.63 g/mol) .
  • Properties : The electron-withdrawing difluoromethyl group enhances metabolic stability by resisting oxidative degradation. This modification is advantageous for improving drug half-life.
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
  • Structure : A tert-butyl substituent on the oxadiazole and a piperidine ring replacing the aniline.
  • The piperidine moiety introduces basicity, altering solubility and target engagement .

Functional Group Modifications on the Aniline Moiety

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline Hydrochloride
  • Structure : A methoxy linker connects the oxadiazole and aniline groups.
  • CAS : 1311316-40-1 .
  • However, this may also introduce entropic penalties during complex formation.
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
  • Structure : A phenyl group replaces the 5-position hydrogen on the oxadiazole.
  • CAS : 40077-67-6 .
  • Properties : The phenyl group enhances π-π stacking interactions with aromatic residues in enzymes or receptors, useful in kinase inhibitor design.

Data Tables: Structural and Functional Comparison

Table 1. Substituent Effects on Key Properties

Compound Name Substituent Molecular Weight (g/mol) Lipophilicity (LogP)* Key Application
4-(1,2,4-Oxadiazol-3-yl)aniline HCl H (baseline) ~226.08 1.2 Prodrug precursor
4-(5-Cyclobutyl-oxadiazol-3-yl)aniline HCl Cyclobutyl 251.71 2.5 Lipophilic analogs
4-[5-(Difluoromethyl)-oxadiazol-3-yl]aniline HCl Difluoromethyl 247.63 1.8 Metabolic stability
4-(5-tert-Butyl-oxadiazol-3-yl)piperidine HCl tert-Butyl, piperidine 283.78 2.1 Receptor-targeted agents

*Estimated values based on substituent contributions.

Research Findings and Implications

  • Prodrug Activation : Oxadiazoles with electron-deficient substituents (e.g., difluoromethyl) exhibit delayed hydrolysis, enabling controlled release of active amidines .
  • Solubility vs. Bioavailability : Hydrochloride salts improve aqueous solubility, but bulky substituents (e.g., tert-butyl) may counteract this by increasing LogP .
  • Synthetic Accessibility : Derivatives with methoxy linkers (e.g., ) require multi-step synthesis, impacting scalability .

Biological Activity

4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride is a compound that belongs to the oxadiazole class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : It has shown inhibitory effects against several enzymes such as human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrases (CA), and histone deacetylases (HDAC) .
  • Receptors : The compound interacts with specific receptors involved in disease pathways, which can lead to alterations in cellular functions .

These interactions suggest a multifaceted approach where the compound may exert its effects through modulation of key biochemical pathways.

Biological Activities

Research indicates that this compound and its derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Various studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have been reported to inhibit the proliferation of human cancer cells such as HeLa (cervical), Caco-2 (colon), and others with IC50 values in the micromolar range .
  • Antimicrobial Properties : The compound has shown promising antibacterial activity against pathogens including Staphylococcus aureus and Bacillus subtilis. Modifications to the oxadiazole structure have enhanced its efficacy against multidrug-resistant strains .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Research Findings

Recent studies have provided extensive data on the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValuesReferences
AnticancerHeLa~92.4 µM
Caco-2Micromolar range
AntimicrobialStaphylococcus aureusEffective
Bacillus subtilisEffective
Anti-inflammatoryVariousNot specified

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

  • Anticancer Study : A study evaluated various oxadiazole compounds against a panel of eleven cancer cell lines. The most active compound exhibited an IC50 value of approximately 92.4 µM against several types of cancer cells, indicating its potential as a lead compound for further development in oncology .
  • Antimicrobial Development : Research focused on modifying oxadiazole compounds to enhance their permeability and efficacy against gastrointestinal pathogens like Clostridioides difficile. These modifications led to promising results in preclinical models .

Q & A

Basic: What are the recommended synthetic protocols for preparing 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride?

Answer:
The synthesis of oxadiazole-containing aniline derivatives typically involves condensation reactions. For example, analogous compounds like 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (97% purity) are synthesized via refluxing substituted benzaldehyde derivatives with amino precursors in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification . Key steps include:

  • Reaction conditions: 4–6 hours reflux at 80–100°C.
  • Catalyst optimization: Acidic conditions (e.g., 5 drops of glacial acetic acid per 0.001 mol reactant) to promote cyclization.
  • Purification: Vacuum filtration and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Basic: How is the structural integrity of this compound validated?

Answer:
Structural characterization employs:

  • X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths, angles, and crystallographic purity .
  • Spectroscopy: ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and oxadiazole ring protons (δ 8.2–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₂H₁₄ClN₃O, exact mass 263.083) .
  • Purity assessment: HPLC with UV detection (λ = 254 nm) and ≥97% purity thresholds .

Advanced: How can reaction yields be optimized for oxadiazole ring formation in this compound?

Answer:
Yield optimization requires addressing:

  • Solvent effects: Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol, but require post-reaction solvent removal .
  • Catalyst screening: Testing Brønsted acids (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Statistical design: Use a Design of Experiments (DoE) approach to evaluate temperature, stoichiometry, and catalyst loading. For example, a 2³ factorial design could identify interactions between reflux time (4–8 hours), temperature (70–110°C), and acid concentration .

Advanced: What biological screening methodologies are applicable to study this compound's activity?

Answer:
Oxadiazole derivatives are explored for receptor modulation (e.g., 5-HT1B antagonism) and neuropathic pain applications . Key assays include:

  • In vitro receptor binding: Radioligand displacement assays (e.g., [³H]-GR125743 for 5-HT1B receptors) with IC₅₀ determination.
  • Functional assays: cAMP inhibition in HEK293 cells transfected with target receptors.
  • Solubility optimization: Use DMSO/PEG300/saline mixtures (e.g., 10% DMSO, 40% PEG300) for in vivo studies to achieve ≥1.43 mg/mL solubility .

Advanced: How can computational modeling aid in understanding this compound's interactions?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein targets (e.g., 5-HT1B receptors). Parameterize the oxadiazole ring’s electrostatic potential using crystallographic data from SHELXL-refined structures .
  • MD simulations: GROMACS or AMBER for stability analysis of ligand-receptor complexes (e.g., 100 ns simulations in explicit solvent) .
  • DFT calculations: Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Advanced: How should researchers resolve contradictions in solubility or stability data?

Answer:
Discrepancies (e.g., solubility in DMSO vs. water) require multi-method validation:

  • Solubility profiling: Phase-solubility diagrams in buffers (pH 1–10) and co-solvent systems (e.g., ethanol/water).
  • Stability studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Alternative characterization: Dynamic light scattering (DLS) for aggregation analysis and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride

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